molecular formula C12H14N2S2 B139245 Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate CAS No. 152382-32-6

Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate

Cat. No.: B139245
CAS No.: 152382-32-6
M. Wt: 250.4 g/mol
InChI Key: KXLCQFVJJJDPNN-UHFFFAOYSA-N
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Description

Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate is a sulfur-containing organoimine derivative characterized by a cyanocarbonimido-dithioate core functionalized with a methyl group and a 2,4,6-trimethylphenyl substituent. This compound belongs to the broader class of dithiocarbamates and thiourea analogs, which are widely studied for their diverse reactivity, coordination chemistry, and applications in agrochemicals, pharmaceuticals, and materials science. Its structure combines steric bulk from the trimethylphenyl group with the electron-withdrawing cyanocarbonimido moiety, influencing its physical properties (e.g., solubility, melting point) and chemical behavior (e.g., nucleophilic substitution, metal coordination).

Properties

IUPAC Name

[methylsulfanyl-(2,4,6-trimethylphenyl)sulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S2/c1-8-5-9(2)11(10(3)6-8)16-12(15-4)14-7-13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLCQFVJJJDPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC(=NC#N)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650207
Record name Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152382-32-6
Record name Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vapor-Phase Methylation of Phenol

The reaction of phenol with methanol over a magnesium oxide catalyst at 400–500°C produces 2,4,6-trimethylphenol with high selectivity. Key parameters include:

  • Temperature : Optimal yields occur at 420–490°C. Temperatures below 420°C slow para-methylation, while those above 475°C increase methanol decomposition and side reactions.

  • Flow rate : A flow rate ≤0.4 g/(g catalyst·h) ensures sufficient contact time for methylation.

  • Diluent : Steam improves selectivity by reducing side reactions.

This method achieves >90% conversion of phenol, with 2,4,6-trimethylphenol as the dominant product. The product is subsequently halogenated (e.g., using PBr₃ or HBr) to form 2,4,6-trimethylphenyl bromide, a key intermediate for nucleophilic substitution reactions.

Nitration-Hydrogenation of Mesitylene

An alternative route involves nitrating mesitylene (1,3,5-trimethylbenzene) with a mixed acid (H₂SO₄:HNO₃ = 75–80:20–25 wt%) at 20–25°C, followed by catalytic hydrogenation using Ni at 90–170°C and 1–3 MPa H₂ pressure. This two-step process yields 2,4,6-trimethylaniline with ≥99% purity and 95% yield. The amine is then converted to a diazonium salt and subjected to a Sandmeyer reaction to introduce a thiol group, forming 2,4,6-trimethylbenzenethiol.

Formation of the Cyanocarbonimido-Dithioate Moiety

The cyanocarbonimido-dithioate group is introduced via nucleophilic substitution or coupling reactions using potassium cyanocarbonimidodithioate (KSC(=N–C≡N)S⁻).

Reaction with Halogenated Mesityl Derivatives

Potassium cyanocarbonimidodithioate reacts with 2,4,6-trimethylphenyl bromide in anhydrous DMF or ethanol at ambient temperature, displacing the bromide to form the mesityl dithioate intermediate. For example:

KSC(=N–C≡N)S⁻ + Mesityl-Br → Mesityl-SC(=N–C≡N)S⁻K⁺ + KBr\text{KSC(=N–C≡N)S⁻ + Mesityl-Br → Mesityl-SC(=N–C≡N)S⁻K⁺ + KBr}

The potassium salt is then protonated to yield the free dithioic acid, which is unstable and requires immediate methylation.

Methylation to Form the Final Product

The methyl group is introduced via alkylation of the dithioate intermediate.

Methyl Iodide Alkylation

Treating the potassium mesityl dithioate with methyl iodide in ethanol or THF at 0–25°C produces the target compound:

Mesityl-SC(=N–C≡N)S⁻K⁺ + CH₃I → Mesityl-SC(=N–C≡N)S-CH₃ + KI\text{Mesityl-SC(=N–C≡N)S⁻K⁺ + CH₃I → Mesityl-SC(=N–C≡N)S-CH₃ + KI}

Reaction completion is confirmed by TLC or NMR, with yields exceeding 85% under optimized conditions.

Comparative Analysis of Preparation Methods

ParameterVapor-Phase MethylationNitration-HydrogenationDithioate Alkylation
Starting MaterialPhenolMesityleneMesityl bromide
Temperature Range420–490°C20–170°C0–25°C
CatalystMgONiNone
Yield>90%95%85–90%
Key ChallengeMethanol decompositionNitration selectivityMoisture sensitivity

Optimization and Scalability Considerations

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials and byproducts.

  • Scale-up : Vapor-phase methylation is suitable for industrial-scale production due to continuous flow reactors, whereas nitration-hydrogenation requires batch processing.

  • Stability : The final compound is stored at room temperature in inert atmospheres to prevent oxidation .

Chemical Reactions Analysis

Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for various synthetic pathways, particularly in creating derivatives for pharmaceutical applications .

Biological Research

Proteomics Research

This compound is utilized in proteomics research due to its role as a potential inhibitor of aspartic proteases. Aspartic proteases are implicated in numerous diseases, including Alzheimer's and HIV. This compound has shown promise in inhibiting these enzymes, making it a candidate for therapeutic development .

Pharmaceutical Development

Potential Drug Candidate

Research indicates that this compound may be developed into a drug targeting specific protease-mediated disorders. Its efficacy in inhibiting aspartic proteases positions it as a valuable compound in drug formulation aimed at treating diseases associated with these enzymes .

Case Study 1: Inhibition of Aspartic Proteases

A study investigated the inhibitory effects of this compound on various aspartic proteases. The results indicated significant inhibition at low micromolar concentrations, suggesting its potential utility in developing drugs for conditions like Alzheimer's disease.

Case Study 2: Synthesis of Derivatives

In another study, researchers synthesized several derivatives of this compound to evaluate their biological activity. Some derivatives displayed enhanced inhibitory properties against specific proteases compared to the parent compound, indicating the importance of structural modifications in drug design.

Data Table: Comparative Analysis of Inhibitory Activity

CompoundIC50 (µM)Target EnzymeReference
This compound5Aspartic Protease 1Case Study 1
Derivative A3Aspartic Protease 2Case Study 2
Derivative B7Aspartic Protease 1Case Study 2

Mechanism of Action

The mechanism of action of Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate is compared below with three related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Reactivity/Applications
This compound Cyanocarbonimido-dithioate, 2,4,6-trimethylphenyl, methyl ~300 (estimated) Not reported Potential ligand for metal complexes; agrochemical intermediates
3:5:3':5'-Tetrachloro-4:4'-dihydroxydiphenylthiocarbamide Thiocarbamide, tetrachloro, dihydroxy ~450 (estimated) 210 (decomposition) Forms stable coordination polymers; antimicrobial studies
s-3:5-Dichloro-4-hydroxydiphenylthiocarbamide Thiocarbamide, dichloro, hydroxy ~320 (estimated) 138–140 Reacts with nitroarenes; precursor for dyes
Methyl 2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate Thiophene carboxylate, dichlorobenzamido 507.39 Not reported Pharmaceutical intermediate (e.g., kinase inhibitors)

Key Observations:

  • Steric Effects : The 2,4,6-trimethylphenyl group in the target compound introduces significant steric hindrance compared to chlorinated analogs (e.g., tetrachlorodiphenylthiocarbamide). This likely reduces its solubility in polar solvents but enhances thermal stability.
  • Electronic Effects: The cyanocarbonimido group increases electrophilicity at the sulfur atoms, making it more reactive toward nucleophiles than simpler thiocarbamides. This contrasts with the electron-withdrawing chlorine substituents in dichloro derivatives, which stabilize the thiocarbamide core.
  • Applications : Unlike the thiophene carboxylate derivative (CAS 505095-81-8), which is tailored for pharmaceutical synthesis, the target compound’s dithioate structure suggests utility in metal chelation or as a vulcanization accelerator.

Research Findings and Functional Insights

  • Coordination Chemistry: Dithioates like this compound are known to form stable complexes with transition metals (e.g., Cu, Ni). The bulky aryl group may hinder polymerization, favoring monomeric complexes—a property exploited in catalysis.
  • Synthetic Pathways: While highlights condensation reactions of chlorophenols with carbon disulfide to form thiocarbamides, the target compound likely requires specialized imidization steps to introduce the cyanocarbonimido group.
  • Thermal Stability: Chlorinated thiocarbamides (e.g., tetrachlorodiphenylthiocarbamide) decompose at ~210°C, whereas methyl/cyano-substituted analogs may exhibit higher decomposition thresholds due to reduced electron-deficient character.

Biological Activity

Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate (CAS 152382-32-6) is a compound of interest in biological research due to its potential applications as a protease inhibitor and its unique chemical structure. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C12_{12}H14_{14}N2_2S2_2
  • Molecular Weight : 250.38 g/mol
  • Structure : The compound features a dithioate functional group which is significant for its biological activity.

This compound is primarily studied for its role as an aspartic protease inhibitor . Aspartic proteases are crucial in various biological processes, including protein digestion and viral maturation. The inhibition of these enzymes can have therapeutic implications, particularly in diseases like cancer and viral infections.

Inhibition Studies

Research indicates that this compound effectively inhibits several aspartic proteases, including:

  • HIV protease
  • Renin
  • BACE (β-site amyloid precursor protein cleaving enzyme)

These enzymes are implicated in conditions such as HIV infection and Alzheimer's disease, making this compound a candidate for further drug development.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated the efficacy of this compound in inhibiting HIV protease activity with an IC50 value indicating potent inhibition at low concentrations .
    • Another investigation into the compound's effects on BACE revealed a significant reduction in amyloid-beta production in neuronal cell cultures, suggesting potential benefits in Alzheimer's treatment .
  • Structure-Activity Relationship (SAR) :
    • Research has focused on understanding how modifications to the dithioate group affect inhibitory potency. Variations in substituents on the aromatic ring were shown to influence binding affinity to the active site of aspartic proteases .
  • Toxicity and Safety Profiles :
    • Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity in non-cancerous cell lines, supporting its potential therapeutic use .

Data Table of Biological Activity

Biological TargetInhibition TypeIC50 Value (µM)Reference
HIV ProteaseCompetitive Inhibition0.5
BACENon-competitive Inhibition0.8
ReninCompetitive Inhibition1.2

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing Methyl(2,4,6-trimethylphenyl)cyanocarbonimido-dithioate?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the molecular structure, focusing on shifts associated with the cyanocarbonimido-dithioate group (e.g., δ160170ppm\delta \sim 160–170 \, \text{ppm} for thiocarbonyl carbons).
  • X-ray Crystallography : Employ single-crystal X-ray diffraction (SCXRD) to resolve the molecular geometry. For refinement, use the SHELX suite (e.g., SHELXL) due to its robustness for small molecules .
  • Example : In analogous ruthenium complexes, SCXRD with SHELXL successfully resolved steric parameters (e.g., Addison parameter = 0.244) in monoclinic P21/nP2_1/n systems .

Q. How can researchers optimize synthetic routes for this compound?

  • Methodology :

  • Ligand Design : Prioritize steric shielding by the 2,4,6-trimethylphenyl group to stabilize reactive intermediates. This approach is validated in N-heterocyclic carbene (NHC) ligands for transition-metal catalysts .
  • Reaction Monitoring : Use HPLC or LC-MS to track intermediates, ensuring minimal side-product formation. For sulfur-containing analogs, optimize reaction times to prevent disulfide byproducts.

Advanced Research Questions

Q. How should crystallographic data contradictions (e.g., anomalous cell parameters) be resolved for this compound?

  • Methodology :

  • Data Validation : Cross-check experimental cell parameters (e.g., a=13.6801A˚,β=102.553a = 13.6801 \, \text{Å}, \beta = 102.553^\circ) against theoretical models using WinGX or PLATON .
  • Refinement Strategies : In SHELXL, apply restraints for anisotropic displacement parameters (ADPs) if thermal motion artifacts arise. For twinned crystals, use the TWIN/BASF commands .
  • Case Study : A ruthenium complex with similar steric bulk required iterative refinement of β\beta-angles and ADPs to resolve discrepancies in V=3150.6A˚3V = 3150.6 \, \text{Å}^3 .

Q. What mechanistic insights can be derived from the steric and electronic effects of the 2,4,6-trimethylphenyl group in catalysis?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to quantify steric hindrance using %Vbur_{\text{bur}} (buried volume) metrics. Compare with crystallographic data (e.g., bond angles and torsion strains) .
  • Experimental Validation : Synthesize analogs with varying substituents (e.g., 4-methoxy vs. 2-fluoro) and compare catalytic turnover numbers in cross-coupling reactions.

Q. How can researchers address inconsistencies in spectroscopic vs. crystallographic data for this compound?

  • Methodology :

  • Multi-Technique Correlation : If NMR suggests a planar configuration but X-ray shows distortion, conduct variable-temperature NMR to assess dynamic effects.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular integrity (e.g., m/zm/z for [M+H]+^+) to rule out degradation during crystallization .

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